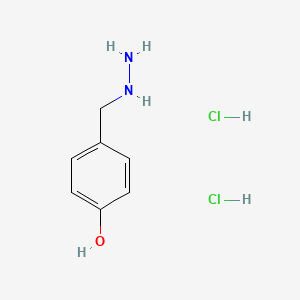

n-Hydroxybenzylhydrazine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

n-Hydroxybenzylhydrazine dihydrochloride, also known as 3-Hydroxybenzylhydrazine dihydrochloride, is a chemical compound with the molecular formula HOC6H4CH2NHNH2 · 2HCl. It is a hydrazine derivative and is known for its role as an inhibitor of L-aromatic amino acid decarboxylase. This compound is significant in various biochemical and pharmacological studies due to its ability to cross the blood-brain barrier and inhibit enzymes like GABA aminotransferase .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of n-Hydroxybenzylhydrazine dihydrochloride typically involves the reaction of 3-hydroxybenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds as follows:

Step 1: 3-hydroxybenzaldehyde is reacted with hydrazine hydrate to form 3-hydroxybenzylhydrazine.

Step 2: The resulting 3-hydroxybenzylhydrazine is then treated with hydrochloric acid to yield this compound.

The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and concentration of reactants to optimize yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .

化学反応の分析

Types of Reactions

n-Hydroxybenzylhydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce hydrazine derivatives .

科学的研究の応用

Neuropharmacology

n-Hydroxybenzylhydrazine dihydrochloride has been extensively studied for its effects on neurotransmitter synthesis:

- Dopamine Synthesis : Inhibiting AADC leads to decreased dopamine levels, which has been utilized to study dopamine-related disorders. For example, in vitro studies demonstrated that treatment with this compound resulted in a measurable decrease in dopamine precursor accumulation in neuronal cells .

- Serotonin Synthesis : Research indicates that this compound can significantly affect serotonin synthesis rates across various brain regions. One study found that it increased serotonin synthesis in 20 out of 28 tested brain areas, suggesting its potential utility in studying serotonergic signaling pathways .

Enzyme Inhibition Studies

The compound is recognized for its role as a selective inhibitor of dopamine-β-hydroxylase (DβH). This enzyme is involved in the conversion of dopamine to norepinephrine, making this compound a candidate for exploring treatments for conditions characterized by dysregulated norepinephrine levels.

Antimicrobial Activity

Limited studies have suggested that this compound exhibits antimicrobial properties against various bacterial and fungal strains. However, further research is necessary to establish its efficacy and safety for therapeutic use.

Potential Anti-Cancer Applications

Emerging research indicates that this compound may have applications in cancer therapy, possibly through mechanisms involving modulation of neurotransmitter pathways that influence tumor growth and metastasis.

Case Studies

作用機序

n-Hydroxybenzylhydrazine dihydrochloride exerts its effects by inhibiting L-aromatic amino acid decarboxylase. This enzyme is responsible for the decarboxylation of aromatic amino acids to produce neurotransmitters like dopamine and serotonin. By inhibiting this enzyme, this compound reduces the production of these neurotransmitters, affecting various physiological processes. Additionally, it forms a hydrazone with pyridoxal phosphate, a cofactor required by many enzymes, thereby inhibiting their activity .

類似化合物との比較

Similar Compounds

- α-Hydrazino-m-cresol dihydrochloride

- 3-(Hydrazinomethyl)phenol dihydrochloride

- NSD-1015

Uniqueness

n-Hydroxybenzylhydrazine dihydrochloride is unique due to its ability to cross the blood-brain barrier and its dual inhibitory action on L-aromatic amino acid decarboxylase and GABA aminotransferase. This makes it particularly valuable in neurological research and potential therapeutic applications .

生物活性

n-Hydroxybenzylhydrazine dihydrochloride (n-HBH-HCl) is a chemical compound notable for its biological activity, particularly as an inhibitor of specific enzymes involved in neurotransmitter synthesis. This article explores the compound's biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its hydrazine structure, featuring a hydroxyl group attached to a benzyl moiety. Its molecular formula is C8H10Cl2N2O, with a molecular weight of 211.09 g/mol. The compound appears as a beige powder and is primarily utilized in biochemical research due to its enzyme-inhibiting properties.

Enzyme Inhibition:

n-HBH-HCl has been shown to inhibit L-aromatic amino acid decarboxylase (AADC), an enzyme crucial for the synthesis of neurotransmitters such as dopamine and serotonin. This inhibition can significantly affect various cellular processes and neurological functions, making it a compound of interest in neuropharmacology.

Binding Mechanism:

The compound binds to the active site of AADC, preventing normal catalytic reactions. This interaction alters metabolic pathways related to neurotransmitter synthesis and metabolism, showcasing its significance in biochemical research.

1. Neuropharmacological Effects

Research indicates that n-HBH-HCl may have potential applications in treating neurological disorders due to its ability to inhibit dopamine-β-hydroxylase (DβH) and AADC. Inhibiting these enzymes could provide therapeutic strategies for conditions such as Parkinson's disease and depression.

2. Antimicrobial Activity

Some studies have explored the antimicrobial properties of n-HBH-HCl against various bacterial and fungal strains. Although initial findings are promising, further research is needed to establish its efficacy and safety for therapeutic applications.

3. Potential Anti-Cancer Applications

Limited research suggests that n-HBH-HCl may also play a role in the development of anti-cancer drugs or serve as a radiopharmaceutical labeling agent, though these applications are still under investigation.

Study on Neurotransmitter Synthesis

A study investigated the effects of n-HBH-HCl on serotonin synthesis in mice. The results demonstrated that administration of n-HBH-HCl significantly reduced serotonin levels, indicating its potent inhibitory effect on AADC activity .

| Treatment | Serotonin Level (pg/g) | Statistical Significance |

|---|---|---|

| Control | 15.3 ± 2.5 | - |

| n-HBH-HCl | 7.8 ± 1.9 | p < 0.01 |

This study highlights the compound's potential impact on serotonin dynamics, further emphasizing its relevance in neuropharmacological research.

Study on Dopamine Synthesis

Another investigation focused on the effects of n-HBH-HCl on dopamine synthesis in human and mouse cells. The results indicated that treatment with n-HBH-HCl led to a significant decrease in dopamine production, reinforcing its role as an AADC inhibitor .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Hydroxybenzaldehyde | Aromatic aldehyde | Precursor in the synthesis of n-hydroxybenzylhydrazine |

| Benzylhydrazine | Hydrazine derivative | Lacks hydroxyl group; different biological activity |

| 4-Hydroxybenzylhydrazine | Hydroxyl-substituted | Similar inhibitory action but different substitution |

| Phenylhydrazine | Simple hydrazine | No hydroxyl group; primarily used as a reagent |

n-HBH-HCl is unique due to its specific inhibitory effects on AADC and its ability to cross the blood-brain barrier, making it particularly relevant for studies related to neurotransmitter dynamics and neurological health.

特性

IUPAC Name |

4-(hydrazinylmethyl)phenol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c8-9-5-6-1-3-7(10)4-2-6;;/h1-4,9-10H,5,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGICFSWQIXBFRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。